

Doxifluridine binding affinity PDHK1 vs 5-fluorouracil

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Compound Focus: Doxifluridine

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Mechanisms of Action and Metabolic Pathways

While quantitative binding data for PDHK1 is unavailable, the search results clarify the distinct roles of 5-FU and **Doxifluridine**. The table below summarizes their core characteristics.

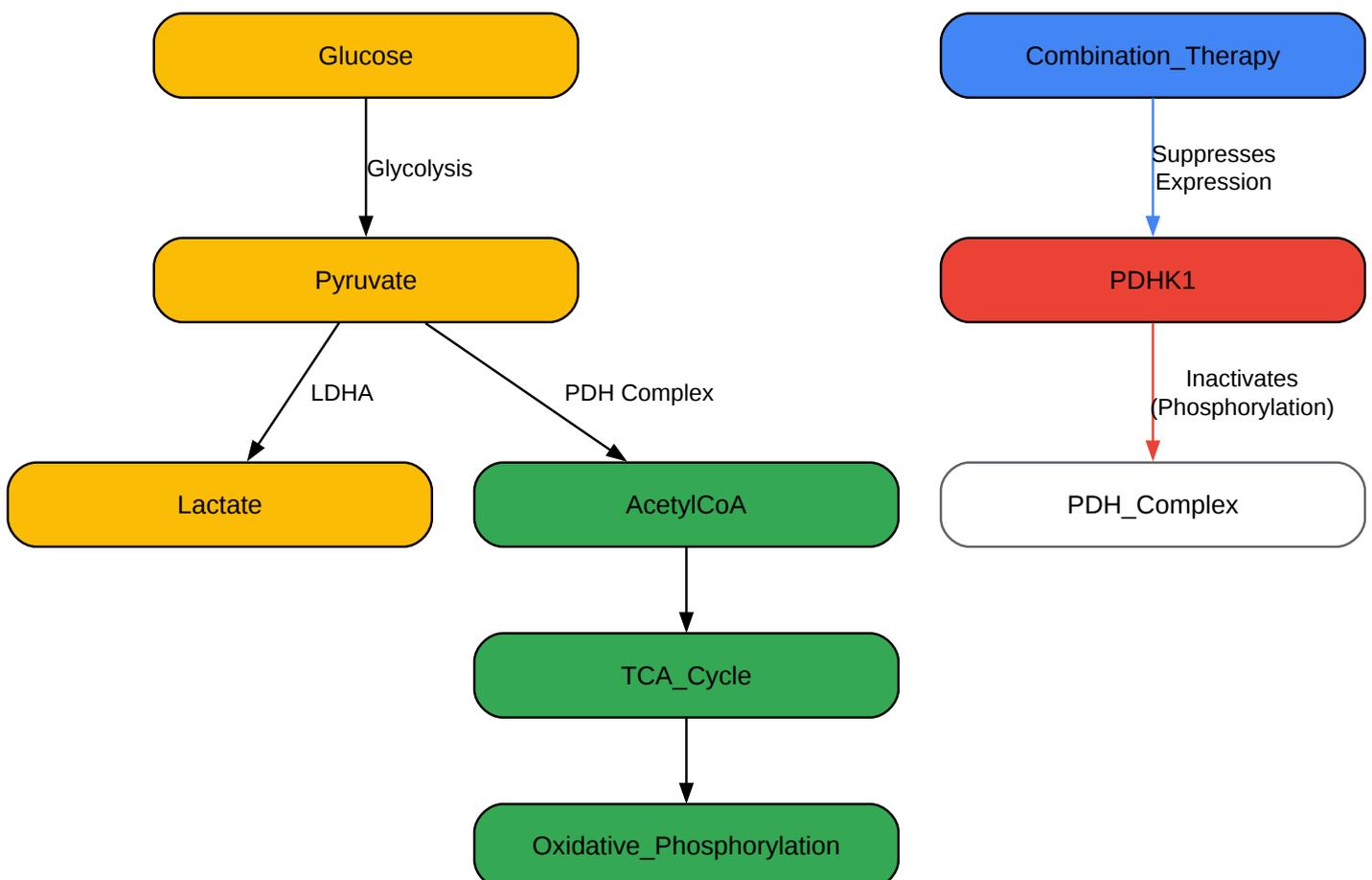
Feature	5-Fluorouracil (5-FU)	Doxifluridine (5'-deoxy-5-fluorouridine)
Role/Relationship	Primary anticancer drug	Prodrug of 5-FU [1]
Primary Mechanism	Inhibits thymidylate synthase (TS); misincorporates into RNA & DNA [2]	Converted into 5-FU by tumor-associated enzymes (e.g., thymidine phosphorylase) [1]
Known Direct Protein Interactions	Dihydropyrimidine dehydrogenase, uridine phosphorylase, uracil phosphoribosyltransferase, others [2]	Data not specific to protein binding; studies focus on pharmacokinetics [1]
Relationship to PDHK1	Part of a triple therapy that suppresses <i>PDHK1</i> gene expression [3]	Data not found in search results

The Role of PDHK1 in Cancer and 5-FU Response

PDHK1 (Pyruvate Dehydrogenase Kinase 1) is a key metabolic enzyme. It phosphorylates and inactivates the pyruvate dehydrogenase (PDH) enzyme, which suppresses glucose oxidation in the mitochondria and promotes the Warburg effect (aerobic glycolysis)—a hallmark of cancer metabolism [4].

Research indicates that 5-FU-based combination therapies can target PDHK1. One study found that a triple therapy of 5-FU, thymoquinone, and coenzyme Q10 in colorectal cancer cells resulted in the **strongest suppression of PDHK1** expression. This suppression helps reactivate glucose oxidation and contributes to the therapy's pro-apoptotic effects [3].

The following diagram illustrates this metabolic pathway and how 5-FU combination therapy can influence it.



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